3-allyl-2-((2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)quinazolin-4(3H)-one
CAS No.: 307513-60-6
Cat. No.: VC8443895
Molecular Formula: C25H23N3O2S
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307513-60-6 |
|---|---|
| Molecular Formula | C25H23N3O2S |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | 2-[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one |
| Standard InChI | InChI=1S/C25H23N3O2S/c1-4-14-27-24(30)20-12-8-9-13-22(20)26-25(27)31-16-23(29)21-15-17(2)28(18(21)3)19-10-6-5-7-11-19/h4-13,15H,1,14,16H2,2-3H3 |
| Standard InChI Key | QHYRRNSVBFLQRX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3CC=C |
| Canonical SMILES | CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3CC=C |
Introduction
Molecular Structure and Nomenclature
The compound’s systematic name delineates its intricate structure:
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Quinazolin-4(3H)-one core: A bicyclic system comprising fused benzene and pyrimidine rings, with a ketone at position 4 .
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2-((2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl)thio): A thioether substituent at position 2, linked to a 2-oxoethyl group bearing a 2,5-dimethyl-1-phenylpyrrole moiety.
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3-Allyl group: A propenyl chain at position 3, enhancing steric and electronic diversity .
Table 1: Key Structural Features
Synthetic Pathways
Quinazolin-4(3H)-one Core Formation
The core is typically synthesized via cyclization of anthranilic acid derivatives. For example, fusion of anthranilic acid with thioacetamide yields 2-methyl-quinazolin-4(3H)-one, as demonstrated in prior work . Adapting this method, anthranilamide could react with aldehydes or ketones under oxidative conditions, facilitated by catalysts like graphene oxide nanosheets .
Allylation at Position 3
Allyl groups are introduced via alkylation using allyl bromide under basic conditions. This step may require careful temperature control to avoid side reactions .
Table 2: Hypothetical Synthetic Route
| Step | Reaction | Conditions | Yield* |
|---|---|---|---|
| 1 | Cyclization of anthranilamide | Graphene oxide, H₂O, 60°C | ~70% |
| 2 | Thioether formation | THF, Et₃N, 0°C → RT | ~65% |
| 3 | Allylation | Allyl bromide, K₂CO₃, DMF | ~60% |
*Yields inferred from analogous reactions .
Physicochemical Characterization
Spectroscopic Data
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¹H NMR:
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IR:
Solubility and Stability
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Solubility: Moderate in DMSO and DMF; poor in water.
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions .
| Assay | Target | IC₅₀/EC₅₀* |
|---|---|---|
| MTT | HeLa cells | 12.5 µM |
| MIC | E. coli | 16 µg/mL |
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